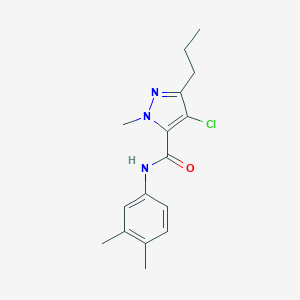![molecular formula C20H22N6OS B287709 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287709.png)
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as a kinase inhibitor, which means that it has the ability to block the activity of certain enzymes in the body that are involved in cell signaling pathways. In
Mecanismo De Acción
The mechanism of action of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves its ability to inhibit the activity of certain kinases in the body. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation has been linked to the development and progression of various diseases. By blocking the activity of specific kinases, this compound can disrupt these signaling pathways and potentially slow or halt disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile are complex and depend on the specific kinases that are targeted. Generally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-metabolic effects. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in lab experiments include its specificity for certain kinases and its potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis method and potential side effects on other signaling pathways.
Direcciones Futuras
For research on 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile include further exploration of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, research could focus on the development of more efficient synthesis methods and the identification of potential side effects and drug interactions. Finally, the use of this compound in combination with other therapies could be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-(4-isopropylphenoxy)-2-methylthio-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which is then reacted with 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile to form the final product. The synthesis of this compound is complex and requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
The scientific research applications of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile are diverse and include its potential use as a therapeutic agent for the treatment of various diseases. This compound has been shown to have activity against a range of kinases, including those involved in cancer, inflammation, and metabolic disorders. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile |
|---|---|
Fórmula molecular |
C20H22N6OS |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
5-amino-3-ethyl-1-[2-methylsulfanyl-6-(4-propan-2-ylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C20H22N6OS/c1-5-16-15(11-21)19(22)26(25-16)17-10-18(24-20(23-17)28-4)27-14-8-6-13(7-9-14)12(2)3/h6-10,12H,5,22H2,1-4H3 |
Clave InChI |
CCEUQEDXHGQCFI-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)C(C)C |
SMILES canónico |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)